molecular formula C24H24FN5O B10833537 Imidazo[1,2-b]pyridazine derivative 1

Imidazo[1,2-b]pyridazine derivative 1

Katalognummer: B10833537
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: FQCGOBGLJQWKJA-UZLBHIALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-b]pyridazine derivative 1 is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine family, which is characterized by the fusion of an imidazole ring with a pyridazine ring. The unique structure of imidazo[1,2-b]pyridazine derivatives makes them promising candidates for drug development, particularly in the treatment of inflammatory diseases, cancer, and neurological disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the condensation of 2-aminopyridazine with various aldehydes or ketones, followed by cyclization. One common method includes the use of iodine as a catalyst in a one-pot three-component condensation reaction . The reaction conditions often involve heating the reactants in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate .

Industrial Production Methods: Industrial production of imidazo[1,2-b]pyridazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen: Imidazo[1,2-b]pyridazin-Derivate unterliegen verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindungen können mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Imidazo[1,2-b]pyridazin-N-Oxiden führen, während die Reduktion Dihydroimidazo[1,2-b]pyridazine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Imaging Agents for Alzheimer's Disease

Imidazo[1,2-b]pyridazine derivatives have been investigated for their potential as imaging agents for amyloid plaques associated with Alzheimer's disease. A study demonstrated that certain derivatives exhibited strong binding affinities to synthetic aggregates of Aβ1−40, with a notable compound showing a Ki value of 11.0 nM. This suggests that these compounds could serve as novel positron emission tomography (PET) radiotracers for in vivo imaging of amyloid plaques in the human brain . The ability to visualize amyloid deposition is crucial for early diagnosis and monitoring the progression of Alzheimer's disease.

Kinase Inhibitors in Cancer Therapy

The imidazo[1,2-b]pyridazine scaffold has been recognized for its potential as a kinase inhibitor, particularly against various cancers. Recent research highlighted the development of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1) inhibitors derived from this scaffold, which demonstrated significant activity against multiple myeloma cell lines at low nanomolar concentrations. The strategic modification of the imidazo[1,2-b]pyridazine core with morpholine and indazole groups enhanced its inhibitory potency against TAK1 phosphorylation .

Moreover, these compounds have shown promise as inhibitors of other kinases such as DYRK1A and DYRK1B, which are implicated in several cancer types. The structure-activity relationship (SAR) studies indicate that specific substitutions can lead to improved selectivity and potency against these targets .

Antimicrobial Activity

Imidazo[1,2-b]pyridazine derivatives are also being explored for their antimicrobial properties. Research has indicated that these compounds exhibit activity against various pathogens, including bacteria and protozoa. The ability to inhibit bacterial growth makes them potential candidates for developing new antibiotics, especially in the context of rising antibiotic resistance .

Antiviral and Anti-inflammatory Properties

In addition to their antimicrobial effects, imidazo[1,2-b]pyridazine derivatives have been reported to possess antiviral and anti-inflammatory activities. These properties make them suitable candidates for treating viral infections and inflammatory diseases. The exploration of their mechanism of action could lead to the development of new therapeutic strategies targeting viral replication or inflammatory pathways .

Structure-Activity Relationship (SAR) Insights

The SAR studies conducted on imidazo[1,2-b]pyridazine derivatives reveal critical insights into how structural modifications influence biological activity. For instance, variations at the C-6 position have shown to significantly affect kinase inhibition potency and selectivity. Compounds with specific substitutions demonstrated enhanced activity against targeted kinases while maintaining low cytotoxicity against human neuroblastoma cell lines .

Eigenschaften

Molekularformel

C24H24FN5O

Molekulargewicht

417.5 g/mol

IUPAC-Name

3-[4-[[(2S)-azetidin-2-yl]methoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29)/t16-,20+/m1/s1

InChI-Schlüssel

FQCGOBGLJQWKJA-UZLBHIALSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OC[C@@H]5CCN5)C=C2

Kanonische SMILES

CC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.